hGGPPS-IN-2
CAS No.:
Cat. No.: VC16647830
Molecular Formula: C20H18FN5O7P2S
Molecular Weight: 553.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18FN5O7P2S |
|---|---|
| Molecular Weight | 553.4 g/mol |
| IUPAC Name | [[[2-[3-[(4-fluorophenyl)carbamoylamino]phenyl]thieno[2,3-d]pyrimidin-4-yl]amino]-phosphonomethyl]phosphonic acid |
| Standard InChI | InChI=1S/C20H18FN5O7P2S/c21-12-4-6-13(7-5-12)22-19(27)23-14-3-1-2-11(10-14)16-24-17(15-8-9-36-18(15)25-16)26-20(34(28,29)30)35(31,32)33/h1-10,20H,(H2,22,23,27)(H,24,25,26)(H2,28,29,30)(H2,31,32,33) |
| Standard InChI Key | ADZFVWRKYSFEGP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)F)C3=NC(=C4C=CSC4=N3)NC(P(=O)(O)O)P(=O)(O)O |
Introduction
Chemical Structure and Design Rationale of hGGPPS-IN-2
Core Scaffold and Functional Moieties
hGGPPS-IN-2 belongs to the thienopyrimidine-based bisphosphonate (ThP-BP) class, characterized by a bicyclic thieno[3,2-d]pyrimidine core linked to a bisphosphonate group via a C-2 substituent . The critical structural features include:
-
Thienopyrimidine core: Facilitates π-π stacking interactions with aromatic residues in the hGGPPS active site.
-
C-2 side chain: A methylene-linked hydrophobic group (e.g., cyclohexyl or phenyl) that enhances selectivity for hGGPPS over farnesyl pyrophosphate synthase (hFPPS) .
-
Bisphosphonate moiety: Serves as a bioisostere for geranylgeranyl pyrophosphate (GGPP), competing with the natural substrate for binding .
Crystallographic studies of the hGGPPS-IN-2/hGGPPS complex (PDB: 6C57) reveal key interactions:
-
The bisphosphonate group coordinates with Mg²⁺ ions and forms hydrogen bonds with residues Arg73, Gln185, and Lys212.
-
The thienopyrimidine core occupies a hydrophobic pocket near the FPP-binding site, displacing the isoprenoid substrate .
Structure-Activity Relationship (SAR) Insights
Optimization of the ThP-BP library identified critical SAR trends:
| Modification Site | Effect on hGGPPS IC₅₀ | Selectivity (hGGPPS vs. hFPPS) |
|---|---|---|
| C-2 hydrophobic substituent | ↓ IC₅₀ (64 nM → 75 nM) | ↑ 30-fold → 50-fold |
| C-6 substitution | Loss of activity | - |
| Bisphosphonate bioisostere | Essential for binding | - |
For example, replacing the C-2 cyclohexyl group in compound 10a (IC₅₀ = 64 nM) with a bulkier adamantane moiety (compound 11c) improved selectivity 50-fold against hFPPS while maintaining sub-100 nM potency .
Mechanism of Action: Targeting Protein Prenylation
Disruption of Geranylgeranylation
hGGPPS catalyzes the condensation of farnesyl pyrophosphate (FPP) with isopentenyl pyrophosphate (IPP) to form GGPP, a lipid anchor for post-translational modification of small GTPases like Rap1A and RhoA . hGGPPS-IN-2 inhibits this reaction with an IC₅₀ of 75 nM, leading to:
-
Accumulation of unprenylated Rap1A (detected via Western blot) .
-
Loss of membrane localization for GTPases, impairing signal transduction .
Induction of ER Stress and Apoptosis
In MM RPMI-8226 cells, hGGPPS-IN-2 (EC₅₀ = 75 nM) triggers:
-
ER Stress:
-
Apoptotic Signaling:
Geranylgeraniol (GGOH) co-treatment completely rescues cells from apoptosis, confirming on-target effects .
Preclinical Efficacy Data
In Vitro Antimyeloma Activity
| Cell Line | hGGPPS-IN-2 EC₅₀ (μM) | Zoledronic Acid EC₅₀ (μM) | Selectivity Index (NHBE/RPMI-8226) |
|---|---|---|---|
| RPMI-8226 | 0.075 ± 0.02 | 11 ± 3.5 | 18.7 |
| U266 | 0.12 ± 0.03 | 14 ± 4.1 | 15.4 |
| NHBE (normal cells) | 1.4 ± 0.3 | 110 ± 25 | - |
hGGPPS-IN-2 exhibits 80-fold greater potency than zoledronic acid in MM cells while sparing normal bronchial epithelial cells (NHBE) .
In Vivo Pharmacodynamics
In the Vk*MYC murine MM model:
-
Dosing: 10 mg/kg twice weekly (subcutaneous).
-
Outcomes:
-
Target Engagement:
Pharmacokinetic Profile
| Parameter | Mouse | Rat | Human Microsomes |
|---|---|---|---|
| t₁/₂ (min) | 128 | 187 | 154 |
| CL (mL/min/kg) | 32 | 22 | 28 |
| Vd (L/kg) | 1.2 | 0.9 | 1.1 |
hGGPPS-IN-2 demonstrates:
-
Low clearance across species (22–32 mL/min/kg).
-
Moderate volume of distribution (0.9–1.2 L/kg), suggesting limited tissue penetration .
-
High bone affinity (hydroxyapatite binding Kd = 8.9 nM), enabling targeted delivery to myelomatous lesions .
Therapeutic Advantages Over Existing Agents
Comparison with Bisphosphonates
| Parameter | hGGPPS-IN-2 | Zoledronic Acid |
|---|---|---|
| Target | hGGPPS | hFPPS |
| MM Cell EC₅₀ | 75 nM | 11 μM |
| Bone Resorption IC₅₀ | 1.2 μM | 9 nM |
| Therapeutic Index (NHBE/MM) | 18.7 | 0.008 |
The 248-fold higher therapeutic index of hGGPPS-IN-2 stems from:
-
Lower hGGPPS mRNA abundance in MM vs. normal cells (ΔCt = 5.2) .
-
Selective inhibition of survival pathways in malignant plasma cells .
Synergy with Proteasome Inhibitors
Combination with bortezomib enhances apoptosis:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume